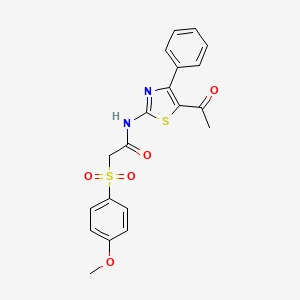
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, the mesitylsulfonyl group, the methoxyphenyl group, and the oxalamide group. The three-dimensional structure would be influenced by the stereochemistry at the pyrrolidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Crystal Structure and Molecular Conformation
A study by Banerjee et al. (2002) on a structurally related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, detailed its crystal structure and molecular conformation. The compound exhibited potential antineoplastic properties, suggesting applications in cancer research. The crystallographic analysis provided insights into its solid-state structure, which could guide the synthesis and application of similar compounds in drug design and development (Banerjee et al., 2002).
Pharmacological Characterization
Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, demonstrating high affinity and selectivity, which indicates the potential use of related compounds in developing treatments for depression and addiction disorders. This study showcases how structural analogs can be employed in pharmacological research to explore new therapeutic pathways (Grimwood et al., 2011).
Solar Cell Performance Enhancement
Wei et al. (2015) explored the use of pyridine derivatives in enhancing the performance of dye-sensitized solar cells (DSSCs). This research underlines the utility of such compounds in materials science, particularly in improving renewable energy technologies (Wei et al., 2015).
Insecticidal Activity
Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, indicating potential agricultural applications. The insecticidal properties of these compounds could lead to the development of new pest control agents, emphasizing the importance of chemical synthesis in addressing agricultural challenges (Bakhite et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-15-12-16(2)21(17(3)13-15)32(29,30)26-11-7-8-18(26)14-24-22(27)23(28)25-19-9-5-6-10-20(19)31-4/h5-6,9-10,12-13,18H,7-8,11,14H2,1-4H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMIHLHYRFFNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
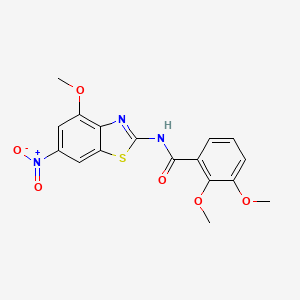

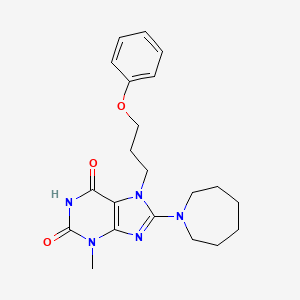
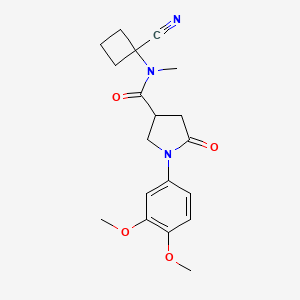

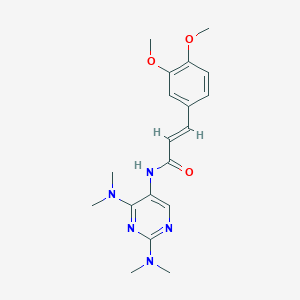
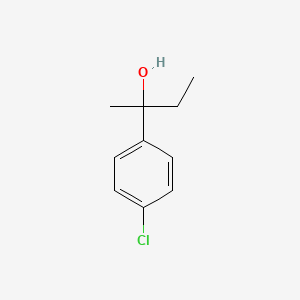
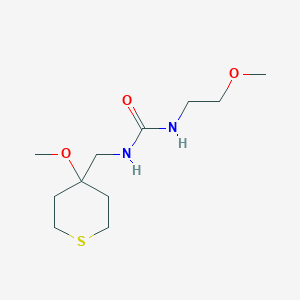
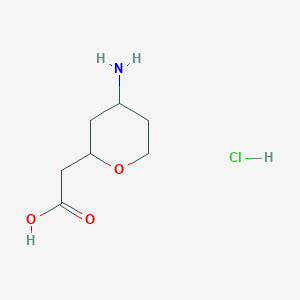
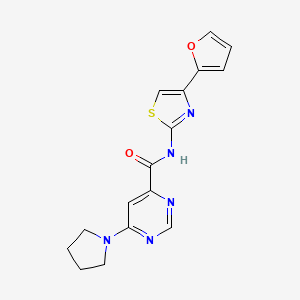
![N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
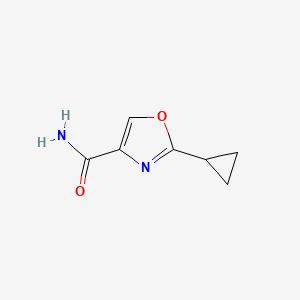
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
